molecular formula C7H9ClN2O2 B1380416 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1554319-23-1

5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1380416
M. Wt: 188.61 g/mol
InChI Key: YZACMCPCGJMFNC-UHFFFAOYSA-N
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Description

The compound “5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it would have a chlorine atom attached at the 5th position, a propan-2-yl (isopropyl) group at the 1st position, and a carboxylic acid group at the 4th position .

Scientific Research Applications

Synthesis and Characterization

5-Chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives are primarily used in the synthesis and characterization of complex organic compounds. For instance, the compound has been used in the synthesis of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which were characterized through various methods including IR, NMR, mass spectrometry, and elemental analysis. Molecular docking studies of these compounds have been carried out to predict binding interactions with target proteins such as EGFR (G. Ganga Reddy et al., 2022).

Catalytic Synthesis and Antioxidant Agents

A series of derivatives synthesized from 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid have been studied for their antioxidant properties. These compounds were tested in vitro for antioxidant activity and showed potential as antioxidants. The correlation between in vitro antioxidant results and molecular docking studies was noted (G. Prabakaran et al., 2021).

Optical Nonlinearity and Applications

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates derived from this compound have been explored for their optical nonlinearity. These compounds, particularly those with a carboxylic acid group and ester substituent, demonstrated significant nonlinear optical properties, suggesting potential applications in optical limiting (B. Chandrakantha et al., 2013).

Computational Studies and Molecular Modeling

The compound and its derivatives have been subjects in various computational studies and molecular modeling. These studies involve density functional theory (DFT) calculations, molecular docking studies, and analysis of interactions with proteins, providing insights into the chemical and biological properties of these compounds (Li-qun Shen et al., 2012).

Structural Studies

X-ray crystallography has been used to determine the structures of derivatives of 5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid. These structural studies are crucial for understanding the physical and chemical properties of these compounds, leading to potential applications in various fields (S. Radi et al., 2015).

properties

IUPAC Name

5-chloro-1-propan-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-4(2)10-6(8)5(3-9-10)7(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZACMCPCGJMFNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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